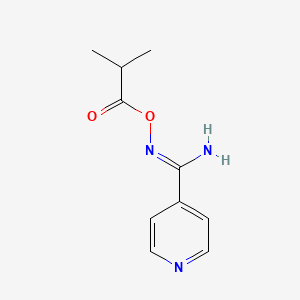![molecular formula C16H15N3O4S B3900188 2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3900188.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide
Vue d'ensemble
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide, also known as ANOATE, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANOATE is a thioester derivative of acetamide and has a molecular formula of C18H16N2O4S.
Applications De Recherche Scientifique
2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that is involved in learning and memory. This compound has been shown to increase the amplitude and frequency of NMDA receptor-mediated currents, which can lead to enhanced synaptic plasticity and improved learning and memory.
Mécanisme D'action
The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide involves its interaction with the NMDA receptor. This compound binds to the glycine site on the NMDA receptor and enhances the binding of glycine to the receptor. This results in an increase in the activity of the NMDA receptor and the subsequent enhancement of synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been found to enhance long-term potentiation (LTP), which is a process that is involved in the formation of new memories. This compound has also been shown to increase the release of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide has several advantages for lab experiments. This compound is a highly specific and potent enhancer of the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in learning and memory. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound to work with in the lab.
However, there are also some limitations to using this compound in lab experiments. This compound has been shown to have some toxicity at high concentrations, which can limit its use in certain experiments. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide. One direction is to investigate the potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to study the long-term effects of this compound on synaptic plasticity and learning and memory. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other neurotransmitter systems.
Conclusion
In conclusion, this compound is a thioester derivative of acetamide that has potential applications in scientific research, particularly in the field of neuroscience. This compound enhances the activity of the NMDA receptor, which can lead to improved synaptic plasticity and learning and memory. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound should focus on its potential therapeutic applications and its long-term effects on synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15(17-12-5-2-1-3-6-12)10-24-11-16(21)18-13-7-4-8-14(9-13)19(22)23/h1-9H,10-11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRWSQAIWVGUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3900106.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-[4-(diethylamino)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3900114.png)

![2-(4-chlorophenyl)-N'-{[(4-nitrophenyl)acetyl]oxy}ethanimidamide](/img/structure/B3900123.png)
![1-[(acetylamino)(4-methylphenyl)methyl]-2-naphthyl acetate](/img/structure/B3900136.png)

![N-dibenzo[b,d]furan-3-yl-4-iodobenzamide](/img/structure/B3900145.png)

![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B3900157.png)
![2-cyano-N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]acetohydrazide](/img/structure/B3900169.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3900180.png)

![N-[4-(acetylamino)phenyl]-3-fluorobenzamide](/img/structure/B3900209.png)
